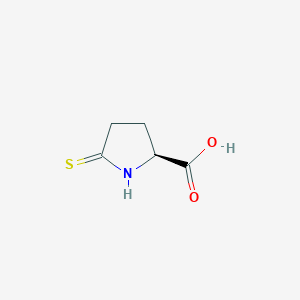
(S)-5-thioxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thioxo-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfur atom in place of the oxygen atom typically found in the oxo group of L-proline. The unique structure of 5-Thioxo-L-proline makes it an interesting subject for research in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Thioxo-L-proline can be synthesized from naturally occurring 5-oxo-L-proline. One common method involves the use of Lawesson’s reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, which facilitates the conversion of the oxo group to a thioxo group at room temperature . This reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for 5-Thioxo-L-proline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Thioxo-L-proline undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Thioxo-L-proline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Thioxo-L-proline involves its interaction with various molecular targets and pathways. The sulfur atom in the thioxo group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry . Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, including the regulation of oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-L-proline: The parent compound from which 5-Thioxo-L-proline is derived.
L-Proline: The basic amino acid structure without the thioxo group.
Thiazolidine: A related heterocyclic compound with a sulfur atom in the ring.
Uniqueness
5-Thioxo-L-proline is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in biological applications compared to its analogs .
Propiedades
Número CAS |
120610-89-1 |
|---|---|
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
Clave InChI |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
SMILES |
C1CC(=S)NC1C(=O)O |
SMILES isomérico |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES canónico |
C1CC(=S)NC1C(=O)O |
Sinónimos |
Proline, 5-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















